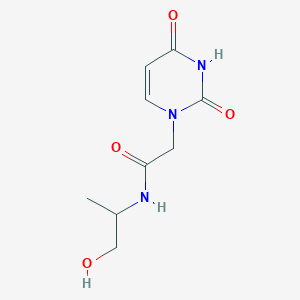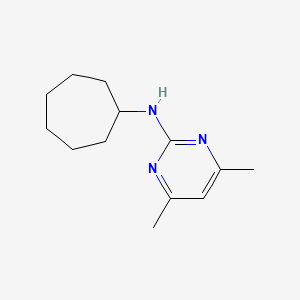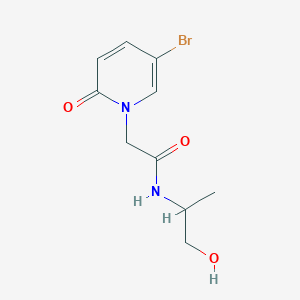
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide, also known as Clioquinol, is a synthetic compound with antifungal, antibacterial, and antiprotozoal properties. It was first synthesized in 1934 and has been used in various medical applications since then.
Wirkmechanismus
The mechanism of action of N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide is not fully understood. However, it is believed to act by chelating metal ions, particularly zinc and copper, which are essential for the growth and survival of microorganisms. This chelation disrupts the normal functioning of the microorganisms, leading to their death.
Biochemical and Physiological Effects:
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide has been shown to have various biochemical and physiological effects. It has been found to inhibit the activity of various enzymes, including acetylcholinesterase, tyrosinase, and β-amyloid. It has also been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases, including Alzheimer's disease and Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide has several advantages and limitations for lab experiments. One advantage is its broad spectrum of activity against various microorganisms, making it useful in the treatment of multiple infections. Another advantage is its low toxicity, making it safe for use in humans. However, one limitation is its poor solubility in water, which may affect its efficacy in some applications.
Zukünftige Richtungen
There are several future directions for the research and development of N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide. One direction is the investigation of its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease, due to its antioxidant properties. Another direction is the development of more efficient synthesis methods to improve its yield and purity. Additionally, further studies are needed to fully understand its mechanism of action and potential side effects.
Synthesemethoden
The synthesis of N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide involves the condensation of 8-hydroxyquinoline with chloroacetic acid and subsequent reaction with propylene oxide. The resulting product is then purified and recrystallized to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide has been extensively studied for its medical applications. It has been used as an antifungal agent in the treatment of various fungal infections, including Candida albicans and Aspergillus fumigatus. It has also been used as an antibacterial agent in the treatment of infections caused by Staphylococcus aureus and Streptococcus pneumoniae.
Eigenschaften
IUPAC Name |
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O3/c1-8(16)6-15-13(18)10-7-14-11-5-3-2-4-9(11)12(10)17/h2-5,7-8,16H,6H2,1H3,(H,14,17)(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKKYCDKXQIVGCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CNC2=CC=CC=C2C1=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxypropyl)-4-oxo-1H-quinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Methyl 2-[(5-chloro-4-iodo-2-methoxybenzoyl)amino]acetate](/img/structure/B7541986.png)



![4-[1-[(2-Methylphenyl)methylamino]ethyl]benzonitrile](/img/structure/B7542012.png)
![1-[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]cyclopentane-1-carboxylic acid](/img/structure/B7542029.png)




![4-[(2,5-Dimethylmorpholin-4-yl)methyl]-3-fluorobenzonitrile](/img/structure/B7542065.png)